Azido-PEG1-CH2COO-Cl

Description

BenchChem offers high-quality Azido-PEG1-CH2COO-Cl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-PEG1-CH2COO-Cl including the price, delivery time, and more detailed information at info@benchchem.com.

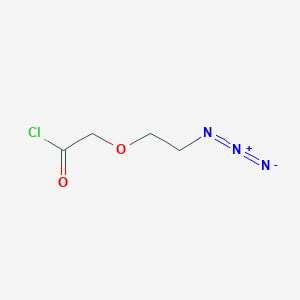

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2/c5-4(9)3-10-2-1-7-8-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOUWBZLOHCVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301170 | |

| Record name | 2-(2-Azidoethoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-49-5 | |

| Record name | 2-(2-Azidoethoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79598-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Azidoethoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG1-CH2COO-Cl, also known as 2-(2-Azidoethoxy)acetyl chloride. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its application in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the synthesis of BRD4 degraders.

Core Properties of Azido-PEG1-CH2COO-Cl

Azido-PEG1-CH2COO-Cl is a valuable research chemical primarily utilized as a linker in the burgeoning field of targeted protein degradation. Its structure incorporates three key functional components: a reactive acyl chloride for covalent attachment to a ligand, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a terminal azide group for "click" chemistry conjugation.

| Property | Value |

| Chemical Name | 2-(2-Azidoethoxy)acetyl chloride |

| CAS Number | 79598-49-5 |

| Molecular Formula | C4H6ClN3O2 |

| Molecular Weight | 163.56 g/mol |

| Appearance | To be determined |

| Purity | >95% (typical) |

| Storage Conditions | Dry, dark, 0 - 4°C (short term), -20°C (long term) |

| Solubility | To be determined in various solvents |

| Shelf Life | >2 years if stored properly |

Spectroscopic Data

| Spectroscopy | Predicted Peaks and Rationale |

| ¹H NMR | Signals corresponding to the two methylene groups of the ethoxy chain are expected. The methylene group adjacent to the azide will be shifted downfield compared to the one adjacent to the ether oxygen. The methylene group of the acetyl chloride will also show a distinct downfield shift. |

| ¹³C NMR | Resonances for the four carbon atoms are expected. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the 165-175 ppm range). The carbons of the ethoxy group will be in the ether region, with the carbon attached to the azide showing a characteristic shift. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1780-1815 cm⁻¹. A sharp, strong peak corresponding to the azide (N₃) asymmetric stretch will be present around 2100 cm⁻¹. C-O-C stretching vibrations from the ether linkage will appear in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of COCl, N₂, and cleavage of the ether linkage. |

Synthesis Protocol

The synthesis of Azido-PEG1-CH2COO-Cl can be achieved through a multi-step process starting from diethylene glycol. The following protocol is a representative procedure based on established chemical transformations.

Step 1: Monotosylation of Diethylene Glycol

-

Dissolve diethylene glycol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate.

Step 2: Azidation

-

Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add sodium azide (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 2-(2-azidoethoxy)ethanol.

Step 3: Oxidation to Carboxylic Acid

-

Dissolve 2-(2-azidoethoxy)ethanol (1 equivalent) in acetone at 0°C.

-

Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) to the solution until the orange color persists.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-azidoethoxy)acetic acid.

Step 4: Conversion to Acyl Chloride

-

Dissolve 2-(2-azidoethoxy)acetic acid (1 equivalent) in anhydrous DCM or use it neat.

-

Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) will be observed.

-

Monitor the reaction by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude Azido-PEG1-CH2COO-Cl, which can often be used in the next step without further purification.

Application in PROTAC Synthesis: BRD4 Degrader

Azido-PEG1-CH2COO-Cl is a key building block for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile linker.

One notable application is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the general steps for synthesizing a BRD4-targeting PROTAC using Azido-PEG1-CH2COO-Cl and subsequent biological evaluation.

Protocol for PROTAC Synthesis (General)

-

Attachment of the Linker to the BRD4 Ligand:

-

Dissolve the BRD4 inhibitor (containing a suitable nucleophilic group like a primary or secondary amine or a hydroxyl group) in an appropriate anhydrous solvent (e.g., DCM, DMF).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to the solution.

-

Slowly add a solution of Azido-PEG1-CH2COO-Cl (1-1.2 equivalents) in the same solvent at 0°C.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the azide-linker-BRD4 ligand conjugate by flash chromatography or preparative HPLC.

-

-

Click Chemistry Conjugation:

-

Dissolve the purified azide-functionalized BRD4 ligand and an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in a suitable solvent system (e.g., t-BuOH/water or DMSO).

-

Add a copper(I) source (e.g., CuSO₄·5H₂O and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Conclusion

Azido-PEG1-CH2COO-Cl is a highly versatile and valuable heterobifunctional linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, incorporating a reactive acyl chloride, a solubilizing PEG spacer, and a bioorthogonal azide handle, enables a modular and efficient approach to PROTAC assembly. The provided synthesis protocols and experimental workflows offer a solid foundation for researchers to utilize this linker in their drug discovery efforts aimed at targeted protein degradation. As the field of PROTACs continues to expand, the demand for well-characterized and versatile linkers like Azido-PEG1-CH2COO-Cl will undoubtedly grow.

A Technical Guide to Azido-PEG1-CH2COO-Cl: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG1-CH2COO-Cl, a heterobifunctional linker molecule playing a crucial role in modern drug development and chemical biology. Designed for researchers, scientists, and professionals in the field of drug development, this document details the chemical properties, structure, and applications of this versatile compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity

Azido-PEG1-CH2COO-Cl is a synthetic chemical compound featuring two distinct reactive functional groups connected by a short polyethylene glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules.

The structure consists of an azide group (N₃), which is amenable to "click chemistry" reactions, and a highly reactive acetyl chloride group (-COCl) for acylation of nucleophiles such as amines and alcohols.

Physicochemical and Structural Data

The key quantitative data for Azido-PEG1-CH2COO-Cl are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN₃O₂ | |

| Molecular Weight | 163.56 g/mol | |

| Exact Mass | 163.0100 Da | |

| Purity | >95% | |

| InChI Key | FSOUWBZLOHCVTL-UHFFFAOYSA-N | |

| SMILES Code | C(COCC(=O)Cl)N=[N+]=[N-] | |

| Elemental Analysis | C: 29.37%, H: 3.70%, Cl: 21.67%, N: 25.69%, O: 19.56% |

Chemical Structure

The chemical structure of Azido-PEG1-CH2COO-Cl is visualized below. The diagram highlights the azide and acetyl chloride functional groups, connected by a single polyethylene glycol unit.

Experimental Protocols and Applications

Azido-PEG1-CH2COO-Cl is a key reagent in bioconjugation and is particularly noted for its use as a PROTAC linker. Its bifunctional nature allows for the precise linkage of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

General Synthesis Protocol

Objective: To synthesize 2-(2-azidoethoxy)acetyl chloride from 2-(2-azidoethoxy)acetic acid.

Materials:

-

2-(2-azidoethoxy)acetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser or gas outlet with a drying tube

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-azidoethoxy)acetic acid (1.0 equivalent) in anhydrous DCM.

-

Chlorination: Slowly add thionyl chloride (≥ 2.0 equivalents) or oxalyl chloride (≥ 1.5 equivalents) to the stirred solution at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) is often added.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride).

-

Work-up and Isolation: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude 2-(2-azidoethoxy)acetyl chloride is typically obtained as an oil and can often be used in the next synthetic step without further purification.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic gases. Appropriate personal protective equipment (PPE) must be worn.

Application in PROTAC Synthesis

The dual reactivity of Azido-PEG1-CH2COO-Cl is leveraged in the modular synthesis of PROTACs. A typical workflow is illustrated below.

In this workflow, the acetyl chloride end of the linker reacts with an amine on the target protein ligand. Subsequently, the azide group on the resulting intermediate undergoes a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with an alkyne-modified E3 ligase ligand. This modular approach allows for the rapid generation of libraries of PROTAC molecules with varying linkers, target-binding moieties, and E3 ligase ligands.

Conclusion

Azido-PEG1-CH2COO-Cl is a valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and orthogonal reactivity make it an ideal linker for constructing complex molecular architectures, most notably PROTACs. The data and protocols presented in this guide are intended to support the effective use of this compound in research and development settings.

References

Synthesis and Purification of Azido-PEG1-CH2COO-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG1-CH2COO-Cl, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic pathway, detailed experimental protocols, and purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful production of this versatile chemical entity.

Overview

Azido-PEG1-CH2COO-Cl, with the IUPAC name 2-(2-azidoethoxy)acetyl chloride, is a valuable heterobifunctional linker. Its structure incorporates a terminal azide group, amenable to "click chemistry" reactions, and a reactive acyl chloride for facile conjugation to amine-containing molecules. This guide details a two-step synthetic approach commencing from the readily accessible precursor, 2-(2-azidoethoxy)ethanol.

Synthetic Pathway

The synthesis of Azido-PEG1-CH2COO-Cl can be logically approached in two primary stages:

-

Synthesis of the Carboxylic Acid Intermediate: Formation of 2-(2-azidoethoxy)acetic acid via a Williamson ether synthesis reaction between 2-(2-azidoethoxy)ethanol and a chloroacetate equivalent.

-

Conversion to the Acid Chloride: Activation of the carboxylic acid intermediate to the final acid chloride product using a suitable chlorinating agent.

Below is a graphical representation of the proposed synthetic workflow.

Caption: Synthetic workflow for Azido-PEG1-CH2COO-Cl.

Experimental Protocols

Synthesis of 2-(2-azidoethoxy)acetic acid (Intermediate)

This procedure is adapted from the principles of the Williamson ether synthesis[1][2][3][4][5].

Materials:

-

2-(2-azidoethoxy)ethanol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-azidoethoxy)ethanol (1.0 eq) in deionized water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the flask and stir the mixture.

-

To this solution, add sodium chloroacetate (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-azidoethoxy)acetic acid.

Purification of the Intermediate:

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Synthesis of 2-(2-azidoethoxy)acetyl chloride (Final Product)

This procedure utilizes a standard method for converting a carboxylic acid to an acid chloride.

Materials:

-

2-(2-azidoethoxy)acetic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-(2-azidoethoxy)acetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. To ensure complete removal of residual reagent, anhydrous toluene can be added and subsequently evaporated (azeotropic removal).

-

The resulting crude Azido-PEG1-CH2COO-Cl is often used directly in the next synthetic step due to its reactivity.

Purification of Azido-PEG1-CH2COO-Cl

Due to the high reactivity and moisture sensitivity of acid chlorides, purification can be challenging. Often, the crude product is of sufficient purity for subsequent reactions if the starting materials are pure. If further purification is necessary, the following methods can be considered, and must be performed under strictly anhydrous conditions.

Purification Workflow:

Caption: Purification options for Azido-PEG1-CH2COO-Cl.

-

Vacuum Distillation: For small-scale preparations, fractional distillation under high vacuum can be effective in separating the product from non-volatile impurities.

-

Anhydrous Flash Chromatography: While challenging due to the reactivity of the acid chloride, flash chromatography on silica gel using anhydrous solvents (e.g., hexanes/ethyl acetate or dichloromethane) can be attempted. It is crucial to use dry solvents and a dry-packed column.

Data Presentation

The following table summarizes the key chemical properties of the compounds involved in this synthesis.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 2-(2-azidoethoxy)ethanol | 139115-90-5 | C4H9N3O2 | 131.13 |

| Intermediate | 2-(2-azidoethoxy)acetic acid | 79598-48-4 | C4H7N3O3 | 145.12 |

| Final Product | 2-(2-azidoethoxy)acetyl chloride | 79598-49-5 | C4H6ClN3O2 | 163.56 |

Data sourced from chemical supplier databases.

Safety Precautions

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

-

Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water and release toxic gases (HCl, SO2, CO, CO2). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Acid Chlorides: Acid chlorides are corrosive and moisture-sensitive. Handle them in an inert atmosphere to prevent hydrolysis.

This guide provides a comprehensive framework for the synthesis and purification of Azido-PEG1-CH2COO-Cl. Researchers should adapt these protocols based on their specific laboratory conditions and scale of the reaction. Careful execution and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical linker.

References

An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl (CAS Number 79598-49-5): A Bifunctional Linker for PROTAC-mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azido-PEG1-CH2COO-Cl, a heterobifunctional linker with the CAS number 79598-49-5. This molecule, chemically known as 2-(2-Azidoethoxy)acetyl chloride, is a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its primary application in the targeted degradation of proteins, and provides relevant experimental protocols and data. The focus is on its use in the synthesis of a BRD4 degrader, a significant target in oncology research.

Introduction

Azido-PEG1-CH2COO-Cl is a molecule featuring two distinct reactive functional groups: an azide and an acyl chloride, connected by a short polyethylene glycol (PEG) linker. This dual functionality allows for sequential or orthogonal conjugation to other molecules, making it an ideal building block for creating heterobifunctional molecules like PROTACs. The azide group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the acyl chloride is a highly reactive group for acylation reactions, typically with amines or alcohols.

Its primary application lies in the construction of PROTACs, which are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical Properties and Data

The key chemical and physical properties of Azido-PEG1-CH2COO-Cl are summarized in the table below.

| Property | Value |

| CAS Number | 79598-49-5 |

| Chemical Name | 2-(2-Azidoethoxy)acetyl chloride |

| Synonyms | Azido-PEG1-CH2COO-Cl, N3-PEG1-CH2COO-Cl |

| Molecular Formula | C4H6ClN3O2 |

| Molecular Weight | 163.56 g/mol |

| Appearance | To be determined (likely a liquid or low-melting solid) |

| Purity | >95% (typical for commercial products) |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1] |

| Solubility | To be determined |

Application in PROTAC Synthesis: The BRD4 Degrader

A significant application of a PEG-based azide linker is in the synthesis of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein and a key regulator of oncogenes such as c-Myc, making it a prime target for cancer therapy.

A notable example is the synthesis of a potent PROTAC, referred to as PROTAC BRD4 Degrader-1 , which utilizes a linker structurally related to Azido-PEG1-CH2COO-Cl. This PROTAC was developed by Zhang F, et al. and demonstrated effective degradation of BRD4 and suppression of c-Myc expression.[2]

Quantitative Biological Data

The following table summarizes the key in vitro efficacy data for the PROTAC BRD4 Degrader-1.

| Parameter | Value | Cell Line | Reference |

| BRD4 BD1 IC50 | 41.8 nM | Biochemical Assay | [2] |

| Anti-proliferative IC50 | 0.81 µM | THP-1 (human monocytic leukemia) | [3] |

Experimental Protocols

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which can be adapted for conjugating an azide-containing linker like Azido-PEG1-CH2COO-Cl to an alkyne-functionalized molecule (e.g., a BRD4 inhibitor).

Materials:

-

Azide-functionalized linker (e.g., Azido-PEG1-CH2COO-Cl, after reaction of the acyl chloride)

-

Alkyne-functionalized molecule (e.g., a BRD4 inhibitor)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve the alkyne-functionalized molecule and the azide-functionalized linker in a suitable solvent system.

-

In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand (THPTA or TBTA).

-

Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, purify the product using an appropriate method, such as column chromatography or preparative HPLC.

Western Blot Protocol for BRD4 Degradation

This protocol describes the procedure to assess the degradation of BRD4 protein in cells treated with a BRD4-targeting PROTAC.

Materials:

-

Cancer cell line (e.g., THP-1, HeLa)

-

BRD4-targeting PROTAC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 0, 2, 4, 8, 24 hours).

-

After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.

Caption: Workflow for PROTAC synthesis and in vitro evaluation.

Conclusion

Azido-PEG1-CH2COO-Cl is a versatile bifunctional linker that plays a crucial role in the development of targeted protein degraders. Its well-defined reactive ends allow for efficient and modular synthesis of PROTACs. The successful application of a similar linker in the creation of a potent BRD4 degrader highlights its importance in advancing cancer research and drug discovery. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in this exciting field.

References

An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-CH2COO-Cl, a bifunctional linker increasingly utilized in advanced biomedical research and pharmaceutical development. Its unique architecture, featuring a reactive acid chloride and a versatile azide moiety connected by a short polyethylene glycol (PEG) spacer, makes it a valuable tool for the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

Azido-PEG1-CH2COO-Cl, also known by its IUPAC name 2-(2-azidoethoxy)acetyl chloride, is a hetero-bifunctional linker.[1] The terminal acetyl chloride group provides a reactive handle for conjugation with nucleophiles, while the azide group is primed for "click chemistry" reactions.[2]

Quantitative Data Summary

The fundamental properties of Azido-PEG1-CH2COO-Cl are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Formula | C₄H₆ClN₃O₂ | [1][3] |

| Molecular Weight | 163.56 g/mol | [1] |

| Exact Mass | 163.0100 | |

| CAS Number | 79598-49-5 | |

| Synonyms | N3-PEG1-CH2COO-Cl, 2-(2-azidoethoxy)acetyl chloride | |

| Purity | >95% (typical) | |

| Appearance | To be determined | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |

Mechanism of Action and Applications

The utility of Azido-PEG1-CH2COO-Cl stems from its two distinct reactive ends, enabling stepwise, controlled conjugation. It is prominently used as an alkyl/ether-based PROTAC linker.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which Azido-PEG1-CH2COO-Cl is a building block, is critical for connecting the target protein ligand and the E3 ligase ligand and for optimizing the ternary complex formation.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Click Chemistry Applications

The azide group is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes Azido-PEG1-CH2COO-Cl suitable for bioconjugation under mild, aqueous conditions. It can participate in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes, such as DBCO or BCN, which is highly advantageous for use in living systems due to the cytotoxicity of copper.

Experimental Protocols

While specific protocols are application-dependent, the following sections detail general methodologies for reactions involving the functional groups of Azido-PEG1-CH2COO-Cl.

General Protocol for Amide Bond Formation

The acetyl chloride group of Azido-PEG1-CH2COO-Cl is highly reactive towards primary amines. However, it is also sensitive to hydrolysis. For more controlled reactions, it is often preferable to first convert the acid chloride to its corresponding carboxylic acid (Azido-PEG1-acid) and then perform a standard carbodiimide-mediated coupling.

Materials:

-

Azido-PEG1-acid

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar activator

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

Procedure:

-

Activation: Dissolve Azido-PEG1-acid in an appropriate organic solvent (like DMSO or DMF) and then add to the reaction buffer containing the amine-containing molecule.

-

Coupling: Add EDC (and NHS, if used) to the reaction mixture. The terminal carboxylic acid of the linker will react with primary amine groups on the target molecule to form a stable amide bond.

-

Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine to consume any unreacted activated linker.

-

Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the conjugation of the azide-functionalized molecule to an alkyne-containing partner.

Materials:

-

Azide-functionalized molecule (product from section 3.1)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Solvent (e.g., DMSO/t-BuOH mixture, PBS)

Procedure:

-

Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

-

Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.

-

Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

-

Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours.

-

Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.

General Protocol for Strain-Promoted (Copper-Free) Click Chemistry (SPAAC)

This method is ideal for biological applications where copper catalysts must be avoided.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

-

Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.

-

Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.

-

Purification: Purify the final conjugate using standard biochemical techniques as required.

Workflow and Logical Diagrams

The following diagrams visualize the experimental workflows and logical relationships discussed.

Experimental Workflow for PROTAC Synthesis

This diagram shows a generalized workflow for synthesizing a PROTAC using Azido-PEG1-CH2COO-Cl as a linker building block.

Decision Pathway for Choosing a Click Chemistry Method

The choice between CuAAC and SPAAC is critical and depends on the experimental context.

References

Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG1-CH2COO-Cl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG1-CH2COO-Cl, a bifunctional linker molecule of interest in the development of targeted therapeutics and bioconjugation. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on providing a strong qualitative understanding based on structurally similar molecules, alongside a detailed experimental protocol to enable researchers to determine precise solubility values in their solvents of interest.

Predicted Solubility Profile

Based on the general characteristics of short-chain polyethylene glycol (PEG) derivatives, azides, and carboxylic acids, a qualitative solubility profile for Azido-PEG1-CH2COO-Cl can be predicted. The hydrophilic nature of the PEG spacer and the polar carboxylic acid group suggests good solubility in aqueous and polar organic solvents.

Table 1: Predicted Qualitative Solubility of Azido-PEG1-CH2COO-Cl

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, PBS, Buffers | Soluble | The hydrophilic PEG chain and the carboxylic acid group are expected to readily interact with water molecules.[1][2][3] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating polar molecules. Similar Azido-PEG-acid compounds show good solubility in DMSO and DMF.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Short-chain PEG derivatives are often soluble in chlorinated solvents.[1] |

| Alcohols | Methanol, Ethanol | Less Soluble | While polar, the shorter alkyl chains of these alcohols may be less effective at solvating the entire molecule compared to water or DMSO. |

| Ethers | Diethyl Ether | Insoluble | Generally, PEG derivatives exhibit poor solubility in ether. |

| Non-polar | Toluene, Hexane | Less Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectroscopy

To obtain quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique. The concentration of the dissolved analyte can then be determined using UV-Visible spectrophotometry, provided the compound has a chromophore that absorbs in the UV-Vis range.

I. Materials and Equipment

-

Azido-PEG1-CH2COO-Cl

-

Selected solvents (e.g., Water, DMSO, Ethanol, Dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

UV-Vis Spectrophotometer

-

Quartz or disposable cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

II. Procedure

A. Preparation of a Standard Curve

-

Accurately weigh a small amount of Azido-PEG1-CH2COO-Cl and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and adhere to the Beer-Lambert Law.

B. Shake-Flask Solubility Measurement

-

Add an excess amount of Azido-PEG1-CH2COO-Cl to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) to equilibrate. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

III. Data Analysis

-

Using the equation of the line from the standard curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Azido-PEG1-CH2COO-Cl in the tested solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a new chemical entity like Azido-PEG1-CH2COO-Cl.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

This guide provides a foundational understanding and a practical framework for determining the solubility of Azido-PEG1-CH2COO-Cl. By following the outlined experimental protocol, researchers can generate the specific quantitative data required for their drug development and research applications.

References

Navigating the Stability and Storage of Azido-PEG1-CH2COO-Cl: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-CH2COO-Cl, a critical alkyl/ether-based PROTAC linker utilized in the synthesis of targeted protein degraders such as BRD4 Degrader-1.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development who handle and utilize this bifunctional molecule.

Core Concepts of Azido-PEG1-CH2COO-Cl Stability

Azido-PEG1-CH2COO-Cl possesses three key functional moieties that influence its overall stability: an azide group, a short polyethylene glycol (PEG) linker, and a chloroacetate reactive handle. The inherent reactivity of these groups dictates the handling and storage protocols necessary to ensure the compound's integrity and performance in downstream applications, such as click chemistry and protein conjugation.

Factors Influencing Stability

The stability of Azido-PEG1-CH2COO-Cl is primarily influenced by temperature, moisture, and light. Understanding these factors is crucial for preventing degradation.

Caption: Key environmental factors impacting the chemical stability of Azido-PEG1-CH2COO-Cl.

Recommended Storage Conditions

While specific quantitative stability data for Azido-PEG1-CH2COO-Cl is not extensively available in public literature, general guidelines based on the chemistry of its functional groups suggest the following storage conditions to maximize shelf life. For precise details, users should always refer to the Certificate of Analysis provided by the supplier.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C. | Low temperatures minimize the risk of thermal degradation of the energetic azide group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |

| Moisture | Store in a tightly sealed container with a desiccant. | The ester linkage is susceptible to hydrolysis, and the compound should be kept under anhydrous conditions to prevent degradation. |

| Light | Protect from light by storing in an amber vial or dark location. | Azide compounds can be light-sensitive and may undergo photodecomposition. |

Potential Degradation Pathways

The primary degradation pathways for Azido-PEG1-CH2COO-Cl are anticipated to be the hydrolysis of the ester linkage and the decomposition of the azide group.

-

Ester Hydrolysis: In the presence of water, the ester bond can be cleaved to yield Azido-PEG1-carboxylic acid and chloroethanol. This hydrolysis can be accelerated by acidic or basic conditions.

-

Azide Decomposition: Organic azides are energetic compounds that can decompose upon exposure to heat, light, or certain reagents, leading to the loss of nitrogen gas and the formation of a reactive nitrene intermediate. While aliphatic azides like the one in this molecule are generally more stable than aryl or acyl azides, caution is still warranted.

Experimental Protocol: General Stability Assessment

For researchers wishing to perform their own stability studies, a general forced degradation protocol is outlined below. This can help to understand the molecule's stability under specific experimental conditions.

Caption: A generalized experimental workflow for assessing the stability of Azido-PEG1-CH2COO-Cl under various stress conditions.

Methodology

-

Stock Solution Preparation: Prepare a stock solution of Azido-PEG1-CH2COO-Cl in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C and 60°C).

-

Hydrolytic Stress: Mix the stock solution with aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.

-

Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Photolytic Stress: Expose the stock solution to a controlled source of UV and visible light.

-

-

Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a suitable analytical method, such as LC-MS, to quantify the amount of remaining Azido-PEG1-CH2COO-Cl and identify any major degradation products.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics. Characterize the structure of significant degradants using MS/MS fragmentation.

Handling and Safety Precautions

Given the energetic nature of the azide group, appropriate safety measures should be taken when handling Azido-PEG1-CH2COO-Cl.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with strong acids, bases, and reducing agents, which can react with the azide.

-

Handle the compound in a well-ventilated area.

-

Avoid subjecting the compound to shock, friction, or excessive heat.

By adhering to these guidelines, researchers can ensure the stability and integrity of Azido-PEG1-CH2COO-Cl, leading to more reliable and reproducible results in the development of novel protein degraders.

References

An In-depth Technical Guide to the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1] Its remarkable efficiency, high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature, is insensitive to aqueous conditions over a wide pH range (4 to 12), and provides the 1,4-disubstituted product exclusively.[1] This guide provides a detailed exploration of the core mechanism of the CuAAC reaction, focusing on the now widely accepted dinuclear copper-mediated pathway.

The Core Mechanism: A Dinuclear Copper Pathway

Initial mechanistic proposals for the CuAAC reaction considered a mononuclear copper catalyst. However, a significant body of experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, has pointed towards a more intricate mechanism involving a dinuclear copper intermediate as the kinetically favored pathway.[3] This dinuclear mechanism better explains the dramatic rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[1]

The currently accepted catalytic cycle, supported by DFT calculations and experimental observations, involves several key steps:

-

Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a terminal alkyne to a copper(I) center. This π-coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide.

-

Formation of the Dinuclear π,σ-Bis(copper) Acetylide: The initially formed mononuclear copper acetylide then coordinates with a second copper(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex. This species is considered the key reactive intermediate.

-

Coordination of the Azide: An organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.

-

Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. This step proceeds through the formation of an unusual six-membered copper metallacycle. The second copper atom in this intermediate acts as a stabilizing donor ligand.

-

Ring Contraction and Formation of the Copper Triazolide: The six-membered metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, thus completing the cycle.

Quantitative Data

The following tables summarize key quantitative data that substantiates the dinuclear copper-catalyzed mechanism.

Table 1: Reaction Yields for CuAAC with Various Substrates and Catalysts

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |

| 1-Octyne | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |

| Propargyl Alcohol | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |

| Phenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | >99 | |

| 4-Ethynyltoluene | Benzyl Azide | CuSO₄/Sodium Ascorbate/Betaine | H₂O | 98 | |

| 1-Ethynylcyclohexene | Benzyl Azide | CuSO₄/Sodium Ascorbate/Betaine | H₂O | 95 | |

| 1-Heptyne | 1-Azidohexane | CuSO₄/Sodium Ascorbate/Betaine | H₂O | 98 |

Table 2: Kinetic Rate Constants for CuAAC with Different Ligands

| Ligand | Solvent | k (M⁻¹s⁻¹) | Reference |

| Tris(2-benzimidazolylmethyl)amine | 80% DMSO/20% H₂O | ~120 | |

| Bis(2-benzimidazolylmethyl)(2-pyridylmethyl)amine | 80% DMSO/20% H₂O | ~100 | |

| (2-Benzimidazolylmethyl)bis(2-pyridylmethyl)amine | 80% DMSO/20% H₂O | ~30 | |

| Tris(2-pyridylmethyl)amine | 80% DMSO/20% H₂O | ~5 | |

| THPTA | 10% DMSO/90% H₂O | ~250 | |

| BimPy₂ | 10% DMSO/90% H₂O | ~150 |

Table 3: Comparative Activation Energies for CuAAC Pathways from DFT Studies

| Pathway | Regioisomer | Activation Energy (kcal/mol) | Reference |

| Uncatalyzed | 1,4- | 18.84 | |

| Uncatalyzed | 1,5- | 18.51 | |

| Mononuclear Cu(I) Catalyzed | 1,4- | ~15 | |

| Dinuclear Cu(I) Catalyzed | 1,4- | 10.1 | |

| Dinuclear Cu(I) Catalyzed | 1,5- | 13.7 |

Experimental Protocols

Detailed methodologies for key experiments that have been instrumental in elucidating the CuAAC mechanism are provided below.

Protocol 1: Monitoring CuAAC Kinetics by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of starting materials and the appearance of the triazole product.

Materials:

-

Azide of interest

-

Alkyne of interest

-

Copper(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆)

-

Ligand (optional, e.g., THPTA, TBTA)

-

Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, dissolve the alkyne (1 equivalent) and the internal standard in the chosen deuterated solvent.

-

Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the alkyne and internal standard to establish their initial concentrations and chemical shifts.

-

Reaction Initiation: Add the azide (1 equivalent) to the NMR tube, followed by the copper(I) source (e.g., 1-5 mol%) and the ligand, if used.

-

Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For slower reactions, spectra can be taken every 15-30 minutes, while faster reactions may require acquisition every 1-5 minutes.

-

Data Analysis: Integrate the signals corresponding to a characteristic proton on the alkyne, the azide (if observable and well-resolved), and the triazole product, relative to the integral of the internal standard. Plot the concentrations of reactants and product as a function of time to determine the reaction kinetics.

Protocol 2: Heat Flow Calorimetry of the CuAAC Reaction

Heat flow calorimetry provides a direct measure of the reaction rate by monitoring the heat evolved during the reaction.

Materials:

-

Azide of interest

-

Alkyne of interest

-

Copper(I) or Copper(II)/reducing agent source

-

Solvent (e.g., t-butanol/water mixture)

-

Reaction calorimeter

Procedure:

-

Calorimeter Setup: Charge the reaction calorimeter with a solution of the alkyne and azide in the desired solvent.

-

Thermal Equilibration: Allow the system to reach thermal equilibrium at the desired reaction temperature.

-

Reaction Initiation: Inject a solution of the copper catalyst (and ligand, if applicable) into the reaction vessel to start the cycloaddition. For in-situ generation of Cu(I), a solution of CuSO₄ can be injected, followed by a solution of sodium ascorbate.

-

Data Acquisition: Monitor the heat flow from the reaction as a function of time. The heat flow is directly proportional to the reaction rate.

-

Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. The shape of the thermogram provides insights into the reaction kinetics, including any induction periods or changes in the rate-determining step.

Protocol 3: Synthesis and Isolation of a Dinuclear Copper Acetylide Complex

This protocol describes the synthesis of a stable dinuclear copper acetylide complex, which can be used to study its reactivity.

Materials:

-

(NHC)CuCl (NHC = N-heterocyclic carbene ligand)

-

Terminal alkyne

-

Strong, non-nucleophilic base (e.g., NaH, KHMDS)

-

Copper(I) salt with a non-coordinating anion (e.g., CuOTf)

-

Anhydrous, deoxygenated solvents (e.g., THF, diethyl ether)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Synthesis of Mononuclear Copper Acetylide: In an inert atmosphere, dissolve the (NHC)CuCl complex in an appropriate anhydrous solvent. Add the terminal alkyne, followed by the base, and stir until the formation of the mononuclear copper acetylide is complete (monitor by NMR or TLC). Isolate the mononuclear complex by filtration and wash with a non-polar solvent.

-

Formation of the Dinuclear Complex: Dissolve the isolated mononuclear copper acetylide in an anhydrous solvent under an inert atmosphere. To this solution, add one equivalent of the copper(I) salt with a non-coordinating anion (e.g., CuOTf).

-

Isolation: Stir the reaction mixture. The dinuclear π,σ-bis(copper) acetylide complex will often precipitate from the solution. The precipitation can be aided by the addition of a less polar solvent like diethyl ether. Isolate the dinuclear complex by filtration, wash with a non-polar solvent, and dry under vacuum.

Protocol 4: Characterization of CuAAC Intermediates by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient intermediates in the catalytic cycle.

Materials:

-

Reaction mixture from a CuAAC reaction

-

High-resolution mass spectrometer with an ESI source

-

Volatile solvent for sample dilution (e.g., acetonitrile, methanol)

Procedure:

-

Reaction Setup: Initiate a CuAAC reaction under the desired conditions.

-

Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and immediately dilute it with a cold, volatile solvent to quench the reaction and prepare it for ESI-MS analysis.

-

Mass Spectrometry Analysis: Infuse the diluted sample directly into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode.

-

Data Analysis: Analyze the mass spectra for the m/z values corresponding to the expected mononuclear and dinuclear copper intermediates, including copper acetylides, azide complexes, and triazolide species. Tandem MS (MS/MS) can be used to fragment the observed ions and confirm their structures.

Visualizations

The following diagrams illustrate the key mechanistic pathways and workflows discussed in this guide.

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Caption: Workflow for elucidating the CuAAC reaction mechanism.

References

Introduction: The Critical Role of Linkers in PROTAC Technology

An in-depth technical guide on the role of azide-functionalized linkers in the development of Proteolysis-Targeting Chimeras (PROTACs), with a focus on the conceptual application of building blocks like Azido-PEG1-CH2COO-Cl.

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. The composition and length of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

This guide explores the role and application of specific chemical functionalities within PROTAC linkers, with a conceptual focus on building blocks like Azido-PEG1-CH2COO-Cl. While this specific molecule is representative of a synthetic intermediate rather than a complete, off-the-shelf PROTAC linker, its constituent parts—an azide group, a short PEG chain, and a reactive chloroacetyl group—are highly relevant in modern PROTAC design and synthesis.

Core Components of Azido-PEG1-CH2COO-Cl and Their Functions in PROTACs

The chemical structure of Azido-PEG1-CH2COO-Cl suggests a versatile building block for PROTAC synthesis. Let's dissect its components:

-

Azido Group (N₃): The azide functionality is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating different parts of a PROTAC molecule, such as the target ligand and the E3 ligase ligand, which may be synthesized separately.

-

Polyethylene Glycol (PEG) unit (-O-CH₂-CH₂-): The single PEG unit in this building block serves to enhance the solubility and permeability of the resulting PROTAC. Longer PEG chains are often incorporated into linkers to modulate the distance between the two ligands and to improve the overall pharmacokinetic properties of the molecule.

-

Chloroacetyl Group (-CH₂-COO-Cl): The chloroacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic residues on a protein, such as cysteine. This functionality can be exploited to create covalent PROTACs, which can offer advantages in terms of potency and duration of action.

Application in PROTAC Synthesis: A Conceptual Workflow

A building block like Azido-PEG1-CH2COO-Cl would typically be used in a multi-step synthesis of a PROTAC. The general workflow could be as follows:

In this conceptual workflow, the chloroacetyl group of Azido-PEG1-CH2COO-Cl could first be reacted with a nucleophilic group on the E3 ligase ligand. Subsequently, the azide group on the resulting intermediate would be "clicked" onto an alkyne-modified target protein ligand to yield the final PROTAC.

Quantitative Data on PROTACs with Azide-PEG Linkers

| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |

| Compound 1 | BRD4 | VHL | PEG-based with click chemistry | 5 nM | >95 | HeLa | F. M. Ferguson et al. (2020) |

| Compound 2 | BTK | CRBN | PEG-based with click chemistry | 2.5 nM | ~90 | MOLM-14 | T. Naito et al. (2019) |

| Compound 3 | STAT3 | CRBN | PEG-based with click chemistry | 30 nM | >90 | SU-DHL-1 | W. Wang et al. (2021) |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful development and evaluation of PROTACs. Below are representative methodologies for key experiments.

PROTAC Synthesis via Click Chemistry (Conceptual)

-

Functionalization of E3 Ligase Ligand: Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN) in a suitable solvent like DMF. Add Azido-PEG1-CH2COO-Cl and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion (monitored by LC-MS). Purify the azide-functionalized E3 ligand by chromatography.

-

Click Reaction: Dissolve the azide-functionalized E3 ligand and the alkyne-modified target protein ligand in a solvent mixture (e.g., t-BuOH/H₂O). Add a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC product using reverse-phase HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Western Blotting for Protein Degradation

-

Cell Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for any PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Conclusion

While "Azido-PEG1-CH2COO-Cl" represents a versatile chemical building block rather than a complete PROTAC linker, its constituent functional groups are highly relevant to the design and synthesis of modern PROTACs. The azide group enables efficient and specific "click chemistry" for molecular assembly, the PEG moiety enhances solubility and pharmacokinetic properties, and a reactive group like chloroacetyl allows for the development of covalent PROTACs. The strategic combination of such functionalities in PROTAC linker design is paramount to achieving potent and selective degradation of target proteins, paving the way for novel therapeutic interventions. Researchers and drug developers can leverage such building blocks to create diverse libraries of PROTACs for various disease targets.

Methodological & Application

Application Notes & Protocols: Bioconjugation Using Azido-PEG1-CH2COO-Cl

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a two-step bioconjugation strategy utilizing the heterobifunctional linker, Azido-PEG1-CH2COO-Cl. This linker contains a chloroacetyl group for covalent modification of thiol-containing biomolecules (e.g., cysteine residues in proteins) and an azide group for subsequent conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method allows for the site-specific introduction of an azide handle onto a biomolecule, which can then be used to attach a wide variety of probes, tags, or therapeutic payloads.

Reagent Overview and Properties

Azido-PEG1-CH2COO-Cl is a versatile crosslinker designed for sequential bioconjugation. Its structure consists of three key components:

-

Chloroacetyl Group (-CH2Cl): An alkylating agent that reacts efficiently with nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues in proteins, to form a stable thioether bond.[1][2]

-

PEG1 Spacer (-OCH2CH2O-): A single polyethylene glycol unit that provides a short, hydrophilic spacer to minimize steric hindrance and improve solubility.

-

Azide Group (-N3): A bioorthogonal handle that specifically reacts with alkyne groups in the presence of a copper(I) catalyst, enabling highly efficient and specific "click" conjugation.[3][4][5]

Chemical and Physical Properties:

| Property | Value |

| Full Name | 2-(2-azidoethoxy)acetyl chloride |

| Synonyms | N3-PEG1-CH2COO-Cl |

| CAS Number | 79598-49-5 |

| Molecular Formula | C4H6ClN3O2 |

| Molecular Weight | 163.56 g/mol |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light. |

Principle of the Two-Step Conjugation

The bioconjugation strategy involves two sequential reactions. This workflow allows for the purification of the intermediate azide-modified biomolecule before the final conjugation step.

Step 1: Thiol Alkylation. The chloroacetyl group of the linker reacts with a free sulfhydryl group on a cysteine residue via a nucleophilic substitution (SN2) reaction. This reaction is highly selective for thiols, especially within a controlled pH range of 7.5-8.5, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-modified biomolecule is then reacted with a molecule containing a terminal alkyne. This "click" reaction is catalyzed by Copper(I) and forms a highly stable triazole linkage. It is known for its high efficiency, specificity, and biocompatibility, as neither azide nor alkyne groups are naturally present in biomolecules.

Experimental Protocols

Protocol 1: Thiol Alkylation to Generate Azide-Modified Protein

This protocol describes the modification of a protein containing accessible cysteine residues with Azido-PEG1-CH2COO-Cl.

A. Materials Required:

-

Protein: Protein of interest with at least one free cysteine residue (e.g., antibody, enzyme).

-

Azido-PEG1-CH2COO-Cl Linker: (See Section 1 for storage).

-

Reaction Buffer: Phosphate buffer (50-100 mM) with 1-5 mM EDTA, pH 7.5-8.5.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds if necessary.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol (BME).

-

Purification System: Desalting column (e.g., PD-10) or dialysis system appropriate for the protein size.

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

B. Recommended Reaction Conditions:

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Linker Molar Excess | 5-20 fold over protein | Optimization is required; start with 10-fold excess. |

| pH | 7.5 - 8.5 | Balances thiol reactivity with protein stability. |

| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but reaction time will increase. |

| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS if possible. |

C. Step-by-Step Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to the desired concentration.

-

If the target cysteines are in disulfide bonds, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Note: Remove excess TCEP using a desalting column before proceeding, as it can react with the chloroacetyl linker.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of Azido-PEG1-CH2COO-Cl (e.g., 10-50 mM) in anhydrous DMF or DMSO.

-

-

Alkylation Reaction:

-

Add the calculated volume of the linker stock solution to the protein solution.

-

Incubate at room temperature with gentle mixing for 1-4 hours.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess chloroacetyl linker. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the excess linker and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis.

-

-

Characterization and Storage:

-

Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show a mass increase corresponding to the linker.

-

Store the purified azide-modified protein at -20°C or -80°C.

-

Protocol 2: Click Chemistry (CuAAC) Conjugation

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein from Protocol 1.

A. Materials Required:

-

Azide-Modified Protein: Purified product from Protocol 1.

-

Alkyne-Payload: The alkyne-modified molecule to be conjugated (e.g., fluorescent dye, drug).

-

Copper(II) Sulfate (CuSO4): Prepare a 20-100 mM stock in water.

-

Copper Ligand (Optional but Recommended): THPTA or TBTA. Prepare a 100-200 mM stock in water or DMSO/water. The ligand protects the protein from oxidative damage and accelerates the reaction.

-

Reducing Agent: Sodium Ascorbate. Prepare a 100-300 mM stock in water immediately before use.

-

Purification System: Size-exclusion chromatography (SEC) or other appropriate chromatography method.

B. Recommended Reaction Conditions:

| Parameter | Recommended Final Concentration |

| Azide-Modified Protein | 10-100 µM (e.g., ~0.5-5 mg/mL) |

| Alkyne-Payload | 2-10 fold molar excess over protein |

| CuSO4 | 50-250 µM |

| Ligand (THPTA/TBTA) | 250-1250 µM (Maintain 5:1 ratio with CuSO4) |

| Sodium Ascorbate | 1-5 mM |

C. Step-by-Step Procedure:

-

Prepare Click Reaction Components:

-

In a microcentrifuge tube, add the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the alkyne-payload from a stock solution.

-

-

Prepare Catalyst Premix (Recommended):

-

In a separate tube, mix the CuSO4 stock solution with the ligand stock solution. For example, mix 2.5 µL of 20 mM CuSO4 with 5 µL of 50 mM ligand stock. Let it complex for 1-2 minutes.

-

-

Initiate the Click Reaction:

-

Add the CuSO4/ligand premix to the protein/alkyne mixture and mix gently.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent payload.

-

-

Purification:

-

Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography (SEC) or another suitable method.

-

-

Characterization:

-